molecular formula C22H21FN4O3 B6584140 N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251601-87-2

N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No. B6584140
CAS RN: 1251601-87-2
M. Wt: 408.4 g/mol
InChI Key: IJBIFPJDQINRHA-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide (FMPB) is a synthetic compound that has been studied for its potential medicinal applications. It is a member of the benzamides family, which are a group of compounds that are known for their ability to inhibit enzymes and regulate the activity of other proteins. FMPB has been studied for its potential to act as a therapeutic agent for a variety of diseases, including cardiovascular disease, diabetes, and cancer.

Mechanism of Action

N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been studied for its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have beneficial effects on the nervous system. N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has also been studied for its ability to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been studied for its potential to act as a therapeutic agent for a variety of diseases. It has been shown to have anti-inflammatory effects and to reduce the risk of stroke. It has also been studied for its ability to regulate blood sugar levels and to reduce the risk of cardiovascular disease. In addition, N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been studied for its potential to act as an anti-cancer agent, as well as its ability to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and is inexpensive. It is also a relatively stable compound, making it ideal for long-term storage. However, N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has some limitations for lab experiments. It is a relatively large molecule, making it difficult to study in detail. In addition, it is not known to be toxic, but it is not known to be safe either.

Future Directions

There are several potential future directions for the study of N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide. It could be studied further for its potential therapeutic applications, such as its ability to act as an anti-inflammatory agent or its potential to act as an anti-cancer agent. In addition, it could be studied further for its potential to regulate blood sugar levels and reduce the risk of cardiovascular disease. Finally, it could be studied further for its ability to inhibit the activity of certain enzymes and proteins, which could have implications for the treatment of various diseases.

Synthesis Methods

N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is synthesized through a multi-step process. The first step involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a base, such as sodium hydroxide, to form a secondary amine. This product is then reacted with 3-methylpyrazine-2-carboxylic acid in the presence of a base to form the desired product.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been studied for its use as a therapeutic agent in a variety of diseases. Its ability to inhibit the activity of certain enzymes and proteins makes it a promising candidate for the treatment of cardiovascular disease, diabetes, and cancer. It has also been studied for its potential to act as an anti-inflammatory agent, as well as its ability to reduce the risk of stroke.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c23-18-5-1-16(2-6-18)15-26-21(28)17-3-7-19(8-4-17)30-22-20(24-9-10-25-22)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBIFPJDQINRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide

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